molecular formula C6H5BrFNO B1447351 2-Bromo-5-fluoro-3-methoxypyridine CAS No. 1256806-73-1

2-Bromo-5-fluoro-3-methoxypyridine

Cat. No. B1447351
CAS RN: 1256806-73-1
M. Wt: 206.01 g/mol
InChI Key: QHKXGGDBYFFAHE-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-methoxypyridine is a pyridine derivative . It has a molecular weight of 206.01 and its linear formula is C6H5BrFNO .


Synthesis Analysis

This compound is used in the synthesis of 5-Fluoro-2-methoxy-3- (2R)-2-pyrrolidinylpyridine . The methods of synthesis of fluoropyridines are presented in a review . The review contains literature data published since 2009 for 2012 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluoro-3-methoxypyridine is represented by the linear formula C6H5BrFNO . It has a molecular weight of 206.01 .


Chemical Reactions Analysis

3-Bromo-5-fluoro-2-methoxypyridine is a compound used in the synthesis of 5-Fluoro-2-methoxy-3- (2R)-2-pyrrolidinylpyridine .


Physical And Chemical Properties Analysis

2-Bromo-5-fluoro-3-methoxypyridine is a solid or liquid at room temperature . and is stored under an inert atmosphere at room temperature . It has a specific gravity of 1.67 and a refractive index of 1.54 .

Scientific Research Applications

Pharmacology

In pharmacology, 2-Bromo-5-fluoro-3-methoxypyridine is utilized as a precursor in the synthesis of diverse biologically active compounds. Its incorporation into molecules can enhance their pharmacokinetic properties, such as increased membrane permeability and metabolic stability . This compound is particularly valuable in the development of receptor antagonists, where it contributes to the specificity and efficacy of the drug .

Agriculture

The agricultural industry benefits from this compound through its use in the synthesis of herbicides and insecticides. The introduction of fluorine atoms into lead structures of agrochemicals can result in products with improved physical, biological, and environmental properties . This compound serves as a key intermediate in creating such fluorine-containing active ingredients.

Material Science

In material science, 2-Bromo-5-fluoro-3-methoxypyridine is used as a building block for synthesizing complex molecules that can be part of novel materials. Its unique chemical structure allows for the development of materials with specific desired properties, such as thermal stability or electronic characteristics .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis, where it is used as an intermediate in the preparation of various fluorinated pyridine derivatives. These derivatives are significant due to their potential as imaging agents for biological applications and their use in local radiotherapy of cancer .

Environmental Science

In environmental science, the compound’s derivatives are explored for their potential environmental impact. Understanding the behavior of such fluorinated compounds can aid in assessing their environmental fate and designing safer agrochemicals .

Analytical Chemistry

2-Bromo-5-fluoro-3-methoxypyridine: is also significant in analytical chemistry, where it can be used as a standard or reference compound in various analytical methods. Its well-defined structure and properties make it suitable for method development and calibration purposes .

Biomedical Research

In biomedical research, this compound is a valuable tool for the synthesis of molecules used in the study of diseases and the development of new therapeutic agents. It is particularly useful in the synthesis of compounds used in the study of receptor-ligand interactions .

Industrial Applications

Industrially, 2-Bromo-5-fluoro-3-methoxypyridine is involved in the synthesis of intermediates that are key to producing a wide range of products, from pharmaceuticals to specialty chemicals. Its versatility makes it an important asset in industrial chemistry .

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the search results, fluoropyridines in general have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This makes them a topic of interest in various fields of research and industry .

properties

IUPAC Name

2-bromo-5-fluoro-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKXGGDBYFFAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-3-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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